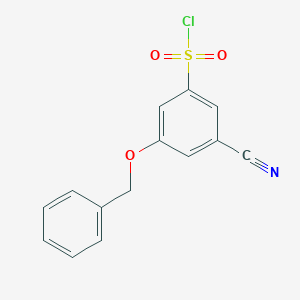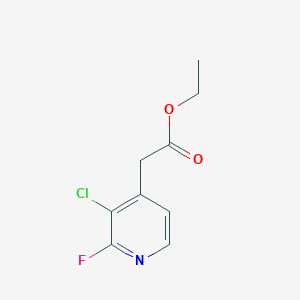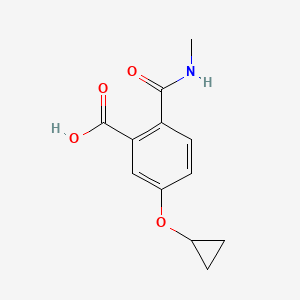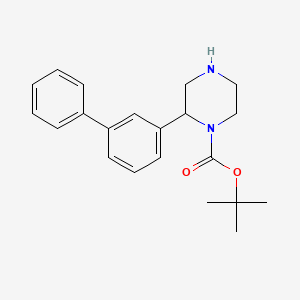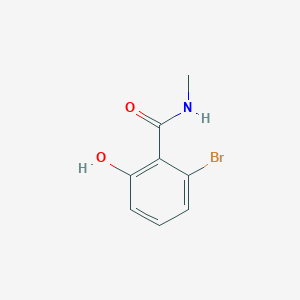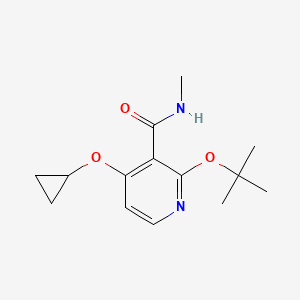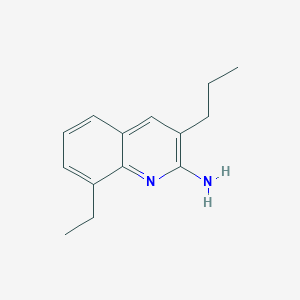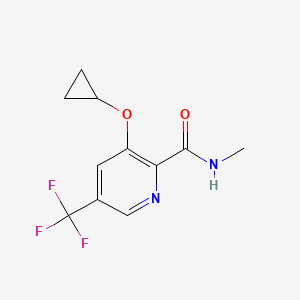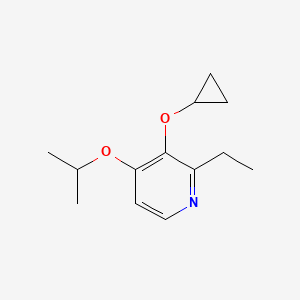
3-Cyclopropoxy-2-ethyl-4-isopropoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-2-ethyl-4-isopropoxypyridine is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group, an ethyl group, and an isopropoxy group attached to a pyridine ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
One common method for synthesizing this compound is through the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions for this process are generally mild and functional group tolerant, making it a widely used method in organic synthesis.
In industrial production, the synthesis of 3-Cyclopropoxy-2-ethyl-4-isopropoxypyridine may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to monitor the reaction progress and confirm the structure of the final product .
Analyse Chemischer Reaktionen
3-Cyclopropoxy-2-ethyl-4-isopropoxypyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound may react with oxidizing agents to form corresponding oxidized products. Reduction reactions may involve the use of reducing agents to convert the compound into reduced forms. Substitution reactions can occur when the compound reacts with other reagents to replace one or more of its functional groups.
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-2-ethyl-4-isopropoxypyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
In biology and medicine, this compound may be used in the development of pharmaceuticals and as a tool for studying biological processes. Its interactions with various biological targets can provide insights into the mechanisms of action of potential drugs and therapeutic agents.
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and nanotechnology .
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-2-ethyl-4-isopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-2-ethyl-4-isopropoxypyridine can be compared with other similar compounds, such as 3-Cyclopropoxy-4-ethyl-2-isopropoxypyridine . While these compounds share similar structural features, their chemical properties and reactivity may differ due to variations in the position of functional groups on the pyridine ring. This uniqueness makes this compound valuable for specific applications where its particular properties are advantageous.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research, chemistry, biology, medicine, and industry. Its unique structure and chemical properties make it a valuable tool for studying reaction mechanisms, developing new synthetic methodologies, and exploring biological processes. The compound’s ability to undergo various chemical reactions and its interactions with molecular targets further enhance its utility in diverse fields.
Eigenschaften
Molekularformel |
C13H19NO2 |
|---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
3-cyclopropyloxy-2-ethyl-4-propan-2-yloxypyridine |
InChI |
InChI=1S/C13H19NO2/c1-4-11-13(16-10-5-6-10)12(7-8-14-11)15-9(2)3/h7-10H,4-6H2,1-3H3 |
InChI-Schlüssel |
CCCPHHOJQGEKHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=CC(=C1OC2CC2)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


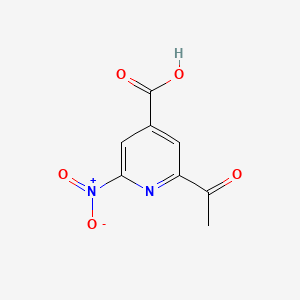
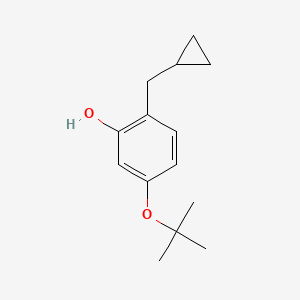
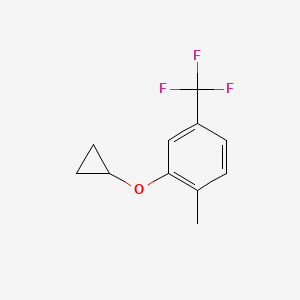
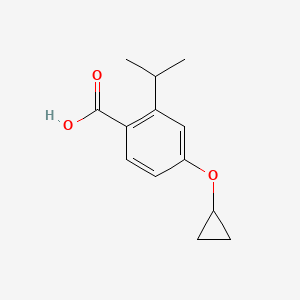
![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14843803.png)
